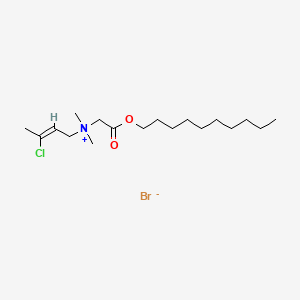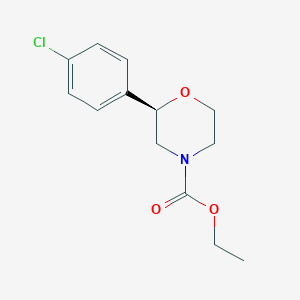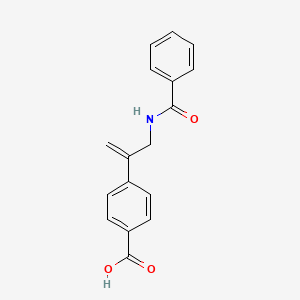
4-(3-Benzamidoprop-1-en-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a benzamide group and a prop-1-en-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation is also explored for large-scale synthesis due to its efficiency and reusability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzamides.
Applications De Recherche Scientifique
4-(3-Benzamidoprop-1-en-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiplatelet activities.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzamide group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Benzoic Acid: A simpler analog with a carboxyl group attached to the benzene ring.
Benzamide: Contains a benzene ring with an amide group.
4-Hydroxybenzoic Acid: Similar structure but with a hydroxyl group.
Uniqueness: 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is unique due to its combined benzamide and prop-1-en-2-yl functionalities, which confer distinct chemical reactivity and biological activity compared to simpler analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains
Propriétés
Numéro CAS |
919349-84-1 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
4-(3-benzamidoprop-1-en-2-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO3/c1-12(13-7-9-15(10-8-13)17(20)21)11-18-16(19)14-5-3-2-4-6-14/h2-10H,1,11H2,(H,18,19)(H,20,21) |
Clé InChI |
HGHDDSYDHGNQJL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)


![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
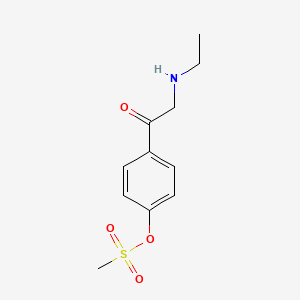

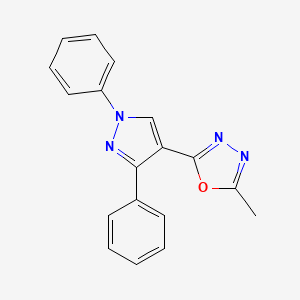
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
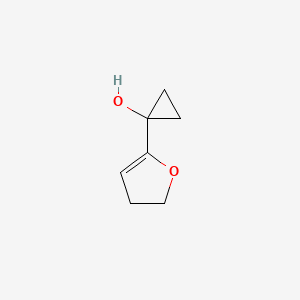
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
